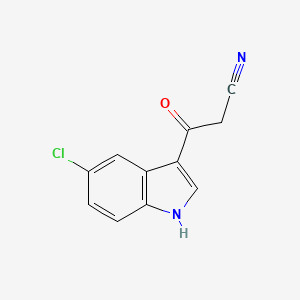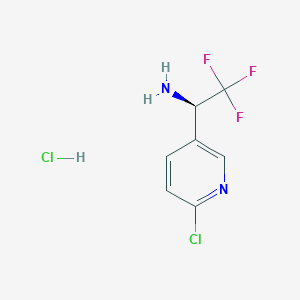
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a complex organic compound with a molecular weight of 422.26 g/mol . This compound is characterized by the presence of bromine, chlorine, and silicon atoms, making it a unique entity in organic chemistry. It is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common method includes the reaction of 3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of new materials and catalysts.
Biology: This compound can be used in biological studies to investigate the effects of halogenated cyclopentene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. The presence of bromine and chlorine atoms can enhance the biological activity of the compound, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties.
Mécanisme D'action
The mechanism of action of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through various pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules . The silicon atom provides stability and can facilitate the formation of silicon-oxygen bonds in reactions.
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol
- tert-Butyl(dimethyl)silyl chloride
- 3,4-Dichlorophenylcyclopent-2-en-1-yl acetate
Uniqueness: The uniqueness of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its combination of bromine, chlorine, and silicon atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C17H23BrCl2OSi |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
[3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H23BrCl2OSi/c1-17(2,3)22(4,5)21-15-9-7-12(18)16(15)11-6-8-13(19)14(20)10-11/h6,8,10,15H,7,9H2,1-5H3 |
Clé InChI |
OHWUHCLNZQZMJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC(=C(C=C2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)


![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)










